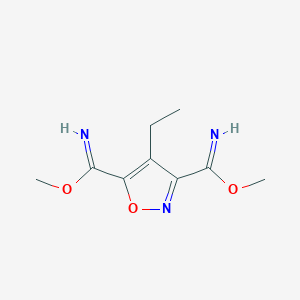![molecular formula C11H19N B12873909 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)
2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a fused bicyclic system with a methano bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides, which are generated in situ by the condensation of 3,3-diarylpropenals with N-monosubstituted α-amino acids . This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve multicomponent heterocyclization reactions, which allow for the efficient and scalable synthesis of azepine derivatives . These methods often utilize readily available starting materials and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated azepine derivatives, and various substituted azepines depending on the reagents used.
Applications De Recherche Scientifique
2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]azepine: Shares a similar core structure but lacks the methano bridge.
Pyrido[1,2-a]azepine: Contains a nitrogen atom in the ring, similar to 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine.
Indolizidine: Another bicyclic compound with a nitrogen atom, but with a different ring fusion pattern.
Uniqueness
This compound is unique due to its fused bicyclic system with a methano bridge, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H19N |
|---|---|
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
4-methyl-2-azatricyclo[6.2.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-4-11-6-9-2-3-10(5-9)12(11)7-8/h8-11H,2-7H2,1H3 |
Clé InChI |
PWDMOIMCFMCJPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CC3CCC(C3)N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



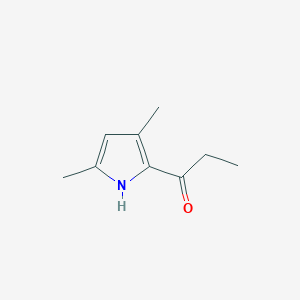
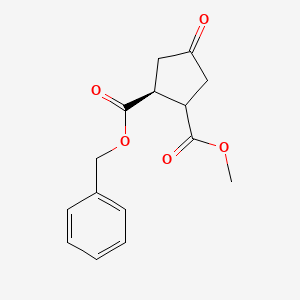
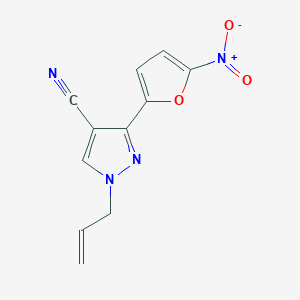
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
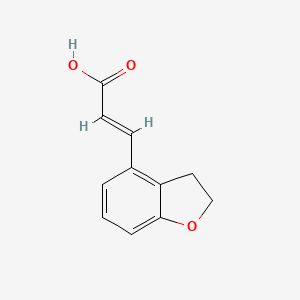
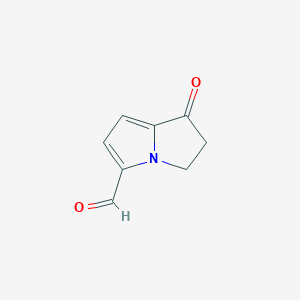

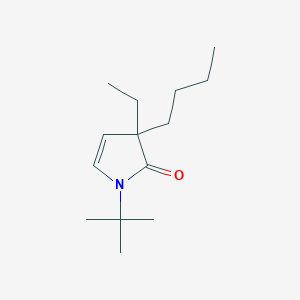
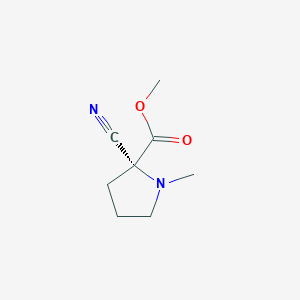
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
